Superior Thyroid Hormone Receptor β (TRβ) Binding Affinity vs. Natural Hormone T3
The thyroid hormone analog Triac (3,5,3'-triiodothyroacetic acid), for which 4-hydroxy-3,5-diiodophenylacetic acid is a key synthetic precursor, exhibits a 2.7-fold higher binding affinity for the thyroid hormone receptor-beta 1 (TRβ1) compared to the natural hormone 3,5,3'-triiodothyronine (T3), while the affinities of both compounds for TRα1 are equivalent [1]. This differential binding translates to a higher TRβ selectivity index for Triac, a property directly dependent on the acetic acid side chain structure found in both Triac and its precursor [2].
| Evidence Dimension | Thyroid hormone receptor β1 (TRβ1) binding affinity |
|---|---|
| Target Compound Data | 2.7-fold higher affinity than T3 (for Triac, the direct derivative of 4-hydroxy-3,5-diiodophenylacetic acid) |
| Comparator Or Baseline | L-Triiodothyronine (T3) at baseline affinity of 1.0-fold |
| Quantified Difference | Triac affinity is 2.7× that of T3 for TRβ1; TRα1 affinity is equivalent for both |
| Conditions | In vitro competitive binding assay using expressed TRβ1 and TRα1 receptors |
Why This Matters
This evidence enables researchers to select this compound for synthesizing TRβ-selective thyromimetics, offering a quantifiable advantage over T3-based probes for studying receptor-specific pathways and reducing off-target α1-mediated effects.
- [1] Takeda, T., Suzuki, S., Liu, R. T., & DeGroot, L. J. (1995). Triiodothyroacetic acid has unique potential for therapy of resistance to thyroid hormone. The Journal of Clinical Endocrinology & Metabolism, 80(7), 2033-2040. View Source
- [2] Gaining ligand selectivity in thyroid hormone receptors via entropy. (2009). Proceedings of the National Academy of Sciences. View Source
